5-Vinyl-1H-imidazole
Overview
Description
5-Vinyl-1H-imidazole is a heterocyclic organic compound that features a vinyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are a class of compounds known for their versatility and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the vinyl group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-1H-imidazole typically involves the reaction of imidazole with acetylene or its derivatives under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated imidazoline derivatives.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
5-Vinyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Vinyl-1H-imidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, this compound can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-Vinylimidazole: Similar in structure but with the vinyl group attached to a different position on the imidazole ring.
2-Vinylimidazole: Another isomer with the vinyl group attached to the second position of the imidazole ring.
4-Vinylimidazole: Features the vinyl group at the fourth position, differing in reactivity and applications.
Uniqueness of 5-Vinyl-1H-imidazole: The unique positioning of the vinyl group in this compound imparts distinct reactivity and properties, making it particularly useful in specific synthetic and industrial applications. Its ability to undergo a wide range of chemical reactions and its role as a versatile intermediate highlight its significance in various fields .
Properties
IUPAC Name |
5-ethenyl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQZDNQHLGFBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-76-8 | |
Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |
Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501027781 | |
Record name | 4-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25189-76-8, 3718-04-5 | |
Record name | NSC114471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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